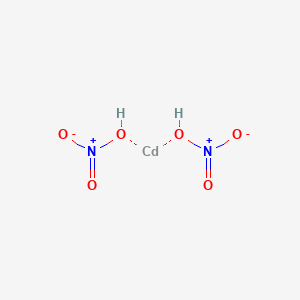
N,N-diethylethanamine;formic acid
Overview
Description
N,N-diethylethanamine;formic acid is a chemical compound formed by the combination of formic acid and triethylamine in a 5:2 molar ratio. This complex is known for its utility in various chemical reactions, particularly in the field of organic synthesis. It is often used as a reductant and a catalyst in transfer hydrogenation reactions.
Mechanism of Action
Target of Action
N,N-diethylethanamine, also known as Triethylamine, is a tertiary amine . It is an organic compound that is often used in the synthesis of various pharmaceuticals and is also used as a base during chemical reactions . Formic acid, on the other hand, is the simplest carboxylic acid and is an important intermediate in chemical synthesis . The primary targets of these compounds are the reactants they are combined with in chemical reactions.
Mode of Action
The mode of action of N,N-diethylethanamine and formic acid depends on the specific reaction they are involved in. As a base, N,N-diethylethanamine can accept a proton (H+) from a donor (in this case, formic acid) in a process known as protonation . This results in the formation of a positively charged triethylammonium ion and a negatively charged formate ion .
Biochemical Pathways
The biochemical pathways affected by N,N-diethylethanamine and formic acid are dependent on the specific reactions they are involved in. In general, these compounds can participate in a variety of reactions, including condensation, esterification, and others, leading to the synthesis of a wide range of organic compounds .
Pharmacokinetics
It is known that n,n-diethylethanamine has a boiling point of 905°C at 760 mmHg and a vapor pressure of 561 mmHg at 25°C . These properties may influence its bioavailability and distribution.
Result of Action
The result of the action of N,N-diethylethanamine and formic acid is the formation of new compounds through chemical reactions. The specific molecular and cellular effects depend on the nature of the reaction and the compounds produced .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of formic acid triethylamine complex 5:2 involves the careful mixing of formic acid and triethylamine. One common method involves charging a flask with formic acid and then adding triethylamine dropwise under controlled conditions. The mixture is stirred to ensure complete reaction and formation of the complex .
Industrial Production Methods: In industrial settings, the production of formic acid triethylamine complex 5:2 follows similar principles but on a larger scale. The process involves the use of large reactors where formic acid and triethylamine are combined under controlled temperatures and pressures to ensure high yield and purity of the complex .
Chemical Reactions Analysis
Types of Reactions: N,N-diethylethanamine;formic acid is involved in various types of chemical reactions, including:
Reduction Reactions: It acts as a reductant in transfer hydrogenation reactions, particularly in the reduction of imines and carbonyl compounds.
Substitution Reactions: The complex can participate in substitution reactions where it acts as a source of formate ions.
Common Reagents and Conditions:
Major Products: The major products formed from reactions involving formic acid triethylamine complex 5:2 include reduced amines and alcohols, depending on the specific substrates and conditions used .
Scientific Research Applications
N,N-diethylethanamine;formic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Formic Acid-Triethylamine 2:5 Addition Compound
- Triethylammonium Formate 2:5
- Formic Acid-N,N-diethylethanamine (5:2)
Comparison: N,N-diethylethanamine;formic acid is unique due to its specific molar ratio, which provides optimal conditions for certain catalytic reactions. Compared to other similar compounds, it offers higher efficiency and selectivity in transfer hydrogenation reactions, making it a preferred choice in both research and industrial applications .
Properties
IUPAC Name |
N,N-diethylethanamine;formic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H15N.5CH2O2/c2*1-4-7(5-2)6-3;5*2-1-3/h2*4-6H2,1-3H3;5*1H,(H,2,3) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOIHFJXBNFDSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC.CCN(CC)CC.C(=O)O.C(=O)O.C(=O)O.C(=O)O.C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H40N2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583359 | |
| Record name | Formic acid--N,N-diethylethanamine (5/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15077-13-1 | |
| Record name | Formic acid--N,N-diethylethanamine (5/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Formic acid-triethylamine 5:2 complex | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Amino-5-[[3-[(ethylphenylamino)sulphonyl]-4-methylphenyl]azo]-4-hydroxynaphthalene-2-sulphonic acid](/img/structure/B82655.png)










